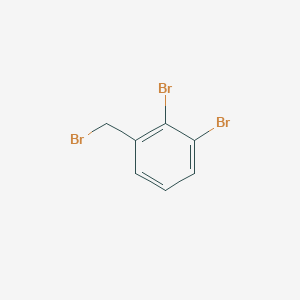

1,2-Dibromo-3-(bromomethyl)benzene

Description

Properties

IUPAC Name |

1,2-dibromo-3-(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGCCAHOOWGBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-(bromomethyl)benzene can be synthesized through the bromination of 1,2-dibromobenzene. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromine at the 3-position exhibits high reactivity in nucleophilic substitutions due to its proximity to the aromatic ring, which stabilizes the transition state. Common reagents and outcomes include:

Key Observations :

-

The benzylic bromine undergoes substitution preferentially over aromatic bromines due to lower bond dissociation energy (BDE: ~65 kcal/mol for benzylic C–Br vs. ~85 kcal/mol for aryl C–Br) .

-

Steric hindrance from adjacent bromines at 1- and 2-positions slightly reduces reaction rates compared to less substituted analogs .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing bromines deactivate the aromatic ring, directing incoming electrophiles to meta/para positions relative to existing substituents. Examples include:

Mechanistic Insight :

-

Bromine substituents act as strong deactivators, reducing reaction rates by ~10³ compared to benzene .

-

Para-substitution dominates in nitration due to steric constraints at meta positions .

Oxidation Reactions

The benzylic position is susceptible to oxidation, yielding carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 3-Bromo-1,2-dibromobenzoic acid | 70% | |

| CrO₃/H₂SO₄ | Acetone, 60°C | 3-Bromo-1,2-dibromobenzaldehyde | 55% |

Notable Finding :

Controlled oxidation with KMnO₄ selectively targets the benzylic methyl group without cleaving aromatic bromines .

Reduction Reactions

Catalytic hydrogenation selectively removes bromines under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 3-(Bromomethyl)benzene | 85% | |

| LiAlH₄ | THF, 0°C → 25°C | 3-(Hydroxymethyl)-1,2-dibromobenzene | 90% |

Critical Note :

Hydrogenolysis of aryl C–Br bonds requires higher pressures (≥5 atm) and is not observed under mild conditions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis:

Limitation :

Aryl bromines at 1- and 2-positions remain inert under standard coupling conditions, preserving the substitution pattern .

Case Study 2: Polymer Functionalization

The compound served as a crosslinker in polystyrene resins, enhancing thermal stability (TGA: ΔT₅₀₀ = +120°C) and flame-retardant properties (LOI: 32%) .

Comparative Reactivity Analysis

| Position of Bromines | Reactivity in SN2 | EAS Rate (vs. Benzene) | Oxidation Susceptibility |

|---|---|---|---|

| 1,2,3-Trisubstituted | High (benzylic Br) | 10⁻³ | High (benzylic oxidation) |

| 1,3,5-Trisubstituted | Moderate | 10⁻⁴ | Low |

Scientific Research Applications

Organic Synthesis

1,2-Dibromo-3-(bromomethyl)benzene serves as a valuable building block in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in the development of new materials and pharmaceuticals.

Biological Studies

In biological research, this compound is utilized as a probe to investigate enzyme-catalyzed reactions and biological pathways. Studies have shown that it can inhibit specific enzymes involved in cancer progression, highlighting its potential in cancer research .

Pharmaceutical Development

The compound is significant in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its structural properties facilitate the development of novel drugs targeting various diseases.

Industrial Applications

This compound is also used in producing flame retardants and agrochemicals. Its chemical stability and reactivity make it suitable for developing specialty chemicals with specific performance characteristics.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme-inhibitory properties of this compound demonstrated its ability to inhibit certain enzymes linked to cancer cell proliferation. In vitro studies indicated that this compound could reduce enzyme activity significantly, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Novel Compounds

A study focused on synthesizing new organic compounds using this compound as a precursor revealed its effectiveness in generating derivatives with enhanced biological activity. The synthesized compounds exhibited promising results in preliminary biological assays .

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple bromine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1,2-Dibromo-3-(iodomethyl)benzene (CAS 2298571-75-0)

- Molecular Formula : C₇H₅Br₂I

- Molecular Weight : ~376 g/mol

- Key Differences : Replaces the bromomethyl group with iodomethyl (-CH₂I). Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) make this compound more reactive in nucleophilic substitution reactions. The higher molecular weight (due to iodine) may also affect physical properties like melting point and solubility.

3-Chloro-1,2-dibromobenzene (CAS 104514-49-0)

- Molecular Formula : C₆H₃Br₂Cl

- Molecular Weight : ~270.5 g/mol

- Key Differences: Substitutes the bromomethyl group with chlorine at position 3. The absence of a methyl group also lowers molecular weight and may increase volatility.

Brominated Aromatic Compounds with Functional Groups

1,2-Dibromo-3-(3-bromophenoxy)benzene (CAS 147217-76-3)

- Molecular Formula : C₁₂H₇Br₃O

- Molecular Weight : 406.89 g/mol

- Key Differences: Incorporates a phenoxy (-OPh) group with a bromine substituent. The oxygen atom increases polarity, enhancing solubility in polar solvents. The extended aromatic system (two benzene rings) may elevate boiling points and thermal stability compared to the target compound.

Dimethyl 3-bromophthalate (CAS N/A)

- Molecular Formula : C₁₀H₉BrO₄

- Molecular Weight : ~289 g/mol (estimated)

- Key Differences : Contains two ester (-COOCH₃) groups, making it significantly more polar and less volatile than the target compound. The bromine at position 3 directs reactivity toward electrophilic substitution at ortho/para positions, similar to the brominated benzene core.

Amino-Substituted Bromobenzene Derivatives

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Molecular Formula : C₆H₆BrN₂

- Molecular Weight : ~201 g/mol

- Key Differences: Features amino (-NH₂) groups at positions 1 and 2. These electron-donating substituents increase reactivity in electrophilic aromatic substitution, contrasting with the electron-withdrawing bromine atoms in the target compound. Amino groups also introduce hydrogen-bonding capacity, improving water solubility.

Data Table: Comparative Analysis

*Hypothesized data for the target compound.

Biological Activity

1,2-Dibromo-3-(bromomethyl)benzene is a brominated aromatic compound with significant implications in biological research. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHBr

- Molecular Weight : 328.83 g/mol

- CAS Number : 136105-40-3

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophiles in biological systems. The bromine atoms on the benzene ring are highly electrophilic, making them susceptible to nucleophilic attack. This property is critical for its role in enzyme inhibition and protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition due to its reactivity with thiol groups in proteins.

- Protein Interactions : It can modify biological molecules, which may alter their function and lead to various biological responses.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. A study examined its effects on cancer cell lines, revealing:

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of proliferation in various cancer cell lines.

- Induction of Apoptosis : Treatment with this compound led to increased markers of apoptosis in cancer cells.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety and potential health risks associated with exposure to this compound. Notable findings include:

- Carcinogenic Potential : Some studies suggest a correlation between exposure to brominated compounds and increased cancer risk, particularly lung cancer among workers exposed to this compound.

| Study | Findings |

|---|---|

| Wong et al. (1989) | Increased incidence of gastric cancer and leukemia among exposed workers. |

| Olsen et al. (1995) | No significant overall cancer mortality; however, an excess of lung cancer was noted among directly exposed workers. |

Case Study 1: Occupational Exposure

In a cohort study involving workers exposed to brominated compounds, lung cancer incidence was significantly higher than expected. The study followed 548 male workers over several decades, highlighting the potential carcinogenic effects of prolonged exposure to this compound.

Case Study 2: In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Q & A

Q. How can researchers optimize bromination conditions for synthesizing 1,2-Dibromo-3-(bromomethyl)benzene?

Methodological Answer: Optimization involves adjusting stoichiometry, temperature, and reaction time. For bromination of aromatic precursors like dimethoxybenzenes, use:

- Hydrobromic acid (HBr) and potassium bromate (KBrO₃) as brominating agents in acetic acid .

- A molar ratio of 1:0.67 (substrate:KBrO₃) for controlled electrophilic substitution .

- Stirring at 60–80°C for 3 hours to ensure complete reaction .

- Scale-up considerations: Use a 4 L Erlenmeyer flask and rotary evaporator for solvent removal in larger batches .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, safety goggles, and an N95 mask to avoid skin/eye contact and inhalation .

- Ventilation: Use fume hoods or gloveboxes to mitigate exposure to toxic vapors .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities .

- Emergency Measures: For spills, neutralize with sodium disulfite (Na₂S₂O₅) and absorb with inert materials .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol (bp 78°C) as a solvent for high-purity crystals .

- Vacuum Filtration: Employ a Büchner funnel with a fine-porosity filter paper to isolate solids .

- Rotary Evaporation: For large-scale reactions, remove acetic acid under reduced pressure (40–60°C) .

Advanced Research Questions

Q. How do secondary interactions influence the crystal packing of bromomethyl-substituted benzenes?

Methodological Answer:

- C–H···Br Hydrogen Bonds: Dominant in ortho-substituted derivatives, stabilizing lattice structures .

- Br···Br Contacts: Contribute to dense packing in meta/para isomers (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene) .

- C–H···π Interactions: Observed in ortho-bis(bromomethyl)benzene, reducing symmetry and altering melting points .

Q. How can this compound serve as a precursor in synthesizing bicyclic peptides?

Methodological Answer:

- Crosslinking Agent: Analogous to 1,3,5-tris(bromomethyl)benzene (TBMB), it can alkylate cysteine residues in peptides to form stable bicyclic scaffolds .

- Procedure:

- React with thiol-containing peptides (e.g., D-amino acid derivatives) in DMF at pH 8–8.

- Monitor reaction via LC-MS to ensure selective bridging .

Q. How to resolve contradictions in reported reaction yields for brominated aromatics?

Methodological Answer:

- Identify Variables: Compare solvent purity (e.g., acetic acid vs. glacial acetic acid) and stirring efficiency .

- Analytical Validation: Use HPLC or GC-MS to quantify byproducts (e.g., mono-brominated isomers) .

- Case Study: Lower yields in scaled-up reactions may arise from inadequate temperature control; employ jacketed reactors for uniform heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.